2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-methoxyphenyl moiety. A sulfanyl acetamide bridge connects the triazole to a 4-(6-methylbenzothiazol-2-yl)phenyl group.
Properties
Molecular Formula |
C25H22N6O2S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H22N6O2S2/c1-15-6-11-20-21(12-15)35-24(28-20)16-7-9-18(10-8-16)27-22(32)14-34-25-30-29-23(31(25)26)17-4-3-5-19(13-17)33-2/h3-13H,14,26H2,1-2H3,(H,27,32) |
InChI Key |
TWWGLLACVSGAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors
Formation of Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the triazole ring using suitable reagents and catalysts.
Coupling with Benzothiazole Derivative: The final step involves the coupling of the triazole derivative with the benzothiazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or benzothiazole rings.
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Triazole Substituents
- 4-Chlorophenyl/4-Methoxyphenyl Analog ():
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide differs in triazole substituents (4-chlorophenyl and 4-methoxyphenyl vs. 3-methoxyphenyl). Chlorine’s electron-withdrawing nature may enhance metabolic stability, whereas methoxy groups improve solubility .
Benzothiazole Modifications
- 6-Methyl vs. Unsubstituted Benzothiazole ():
The 6-methyl group in the target compound may enhance hydrophobic interactions compared to unsubstituted benzothiazoles. For example, derivatives in with pyridinyl substituents showed reduced antimicrobial activity compared to benzothiazole-containing analogs .
Antimicrobial Activity
- Pyridinyl-Triazole Derivatives (): Compounds like KA3 (MIC: 12.5 µg/mL against S. aureus) and KA4 (MIC: 6.25 µg/mL against E. coli) highlight the importance of electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring for enhancing activity. The target compound’s 3-methoxy group, being electron-donating, may reduce potency unless compensated by the benzothiazole’s lipophilicity .
- Anti-Exudative Activity (): A structurally distinct analog, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, exhibited 68% inhibition of inflammation at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s benzothiazole moiety may offer superior tissue penetration .
Structural Validation Techniques
- X-ray Crystallography ():
SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures. The target compound’s analogs in and likely employed similar methods for conformation analysis . - NMR Profiling ():
Chemical shift comparisons (e.g., regions A and B in ’s Figure 6) can identify substituent-induced electronic changes. The target compound’s 3-methoxyphenyl group would perturb shifts in aromatic regions .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
